molecular formula C11H19NO4 B3173897 Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate CAS No. 951173-24-3

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

Cat. No. B3173897
CAS RN: 951173-24-3
M. Wt: 229.27 g/mol
InChI Key: PJCOLFTZORXKKQ-HTQZYQBOSA-N
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Description

“Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 951173-24-3 . Its IUPAC name is methyl (1R,2R)-2- ( (tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 . This indicates that the compound contains a cyclobutane ring with a carbamate (tert-butoxycarbonyl) group and a methyl ester group attached.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Continuous Photo Flow Chemistry in Synthesis

Yamashita et al. (2019) explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a useful building block for various biologically active compounds. The optimized conditions facilitated the production of the compound with excellent deuterium content, illustrating its potential in the preparation of internal standards for quantitative mass spectrometry analyses in pharmacokinetic studies Yamashita, T., Nishikawa, H., & Kawamoto, T. (2019). Tetrahedron.

Stereodivergent Syntheses of β-Dipeptides

Izquierdo et al. (2002) described the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, highlighting its utility in creating enantiomeric β-amino acids. These acids were then used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first report of β-amino acid oligomers containing two directly linked cyclobutane residues Izquierdo, S., Martı́n-Vilà, M., Moglioni, A., Branchadell, V., & Ortuño, R. (2002). Tetrahedron-Asymmetry.

Anionic Polymerization of Methyl Cyclobutene-1-carboxylate

Kitayama et al. (2004) investigated the anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the formation of a polymer with 1,2-linked cyclobutane rings in the main chain. This study not only showcases the potential of cyclobutane monomers in creating polymers with unique structures but also highlights the controlled living manner of copolymerization, offering insights into the design of block-like copolymers Kitayama, T., Kawauchi, T., Nakamura, M., Sufi, B., Padías, A., & Hall, H. K. (2004). Polymer.

Structural Analyses and Polymerization Mechanism

Kawauchi et al. (2005) presented a detailed study on the anionic polymerization of methyl bicyclobutane-1-carboxylate, including structural analyses of oligomers and insights into the polymerization mechanism. This research offers a deeper understanding of the initiation mechanism and the formation of polymers with specific end-group structures, contributing to the development of cyclobutane-containing polymers with defined properties Kawauchi, T., Nakamura, M., Kitayama, T., Padías, A., & Hall, H. K. (2005). Polymer Journal.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust or mist and ensuring adequate ventilation .

properties

IUPAC Name

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOLFTZORXKKQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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